molecular formula C14H13F3N2 B1401741 Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine CAS No. 1311279-22-7

Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine

Cat. No. B1401741
M. Wt: 266.26 g/mol
InChI Key: OEWOMUMADIKWDW-UHFFFAOYSA-N
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Description

Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine is a chemical compound with the molecular formula C14H13F3N2. It has a molecular weight of 266.26 .

Scientific Research Applications

In Situ Spectroelectrochemical Investigations

The study by Hua et al. (2016) focused on the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand and its incorporation into a metal-organic framework (MOF). This research demonstrated the utility of in situ spectroelectrochemical methods in assessing electroactive MOFs, providing insights into electronic delocalization in such systems. This could hint at applications in electronic materials or sensors based on structural analogs of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine (Hua et al., 2016).

Novel Multicomponent Synthesis

Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a three-component reaction catalyzed by an ionic liquid supported on functionalized nanosilica. Such methodologies could be applicable for synthesizing derivatives of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine, potentially leading to new materials or pharmaceuticals with enhanced properties (Rahmani et al., 2018).

Copper(I) Complexes with Novel Ligands

Dehghanpour et al. (2007) synthesized and characterized copper(I) complexes with new ligands, including pyridin-2-ylmethylene-amine derivatives. Such studies are crucial for developing coordination compounds with potential applications in catalysis, materials science, and as biological agents (Dehghanpour et al., 2007).

Spectral Characterization and Properties

Renuga et al. (2014) investigated the Fourier transform infrared (FT-IR) and FT-Raman spectra of a compound structurally similar to Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine. Their work, focusing on vibrational frequencies and electronic spectra, underlines the importance of such analyses in understanding the structural and electronic properties of chemical compounds, which could be extended to study the properties of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine and its derivatives (Renuga et al., 2014).

properties

IUPAC Name

N,N-dimethyl-3-phenyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c1-19(2)13-12(10-6-4-3-5-7-10)8-11(9-18-13)14(15,16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWOMUMADIKWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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